molecular formula C13H14O3S2 B030784 2-(2-Thienyl)ethyl toluene-p-sulphonate CAS No. 40412-06-4

2-(2-Thienyl)ethyl toluene-p-sulphonate

Cat. No. B030784
CAS RN: 40412-06-4
M. Wt: 282.4 g/mol
InChI Key: HLPRKWVEMYDPAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as poly(2,5-di-(-2-thienyl)-pyrrole) doped with para-toluene sulphonate, involves electrochemical methods. These compounds exhibit electrical conductivities that vary with the concentration of the electrolyte and the voltage used in the synthesis process. Such polymers are found to be soluble in certain solvents like acetonitrile and acetone and exhibit characteristic rough structures due to the conditions occurring during synthesis (Mcleod et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds involving toluene-p-sulphonate as a ligand has been elucidated through crystal structure determinations. For instance, in complexes where toluene-p-sulphonate acts as a bridging ligand between metal-metal bonds, the structural analysis provides insights into the coordination chemistry and the spatial arrangement of molecules (Clegg, Akhter, & Garner, 1984).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Thienyl)ethyl toluene-p-sulphonate derivatives, such as the solvolysis in methanol of related compounds, lead to products with specific structures and facilitate further chemical transformations. These reactions and the resulting products' structures have been confirmed through synthesis and are instrumental in understanding the compound's reactivity and potential applications (Greene & Lewis, 1968).

Physical Properties Analysis

The physical properties of materials derived from 2-(2-Thienyl)ethyl toluene-p-sulphonate, such as polymers, are significantly influenced by their synthesis methods and the incorporation of sulphonate groups. These properties include solubility in various solvents, electrical conductivity, and thermal stability, which are critical for applications in areas like catalysis and material science (Králik et al., 1995).

Chemical Properties Analysis

The chemical properties of compounds related to 2-(2-Thienyl)ethyl toluene-p-sulphonate, such as their reactivity towards different reagents, ability to undergo various chemical transformations, and the stability of the resulting products, are pivotal in understanding the compound's utility in synthetic chemistry and materials science. Studies exploring these aspects provide insights into the compound's potential applications and the mechanisms underlying its reactivity (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994).

Scientific Research Applications

  • Steroidal Toluene-p-Sulphonates : A study by Evans and Hussey (1969) discussed the substitution of p-tolylsulphonyloxy-groups by 2-hydroxyethylmethylamino-groups in steroidal toluene-p-sulphonates, indicating their varied properties (Evans & Hussey, 1969).

  • Metal-Metal Bond Bridging Ligand : Clegg, Akhter, and Garner (1984) described the use of toluene-p-sulphonate as a metal-metal bond bridging ligand in the crystal structure of certain rhodium complexes (Clegg, Akhter, & Garner, 1984).

  • Reactions with Sulphur Nucleophiles : Hansen and Senning (1980) researched the reactions of toluene-p-sulphonic thioanhydride with sulphur nucleophiles, leading to the formation of ethoxythiocarbonyl p-tolylsulphonyl disulphide (Hansen & Senning, 1980).

  • Polymerization Processes : Bloor et al. (1975) studied the solid-state polymerization of bis-(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol, leading to random polymer formation (Bloor et al., 1975).

  • Conducting Polymers : McLeod et al. (1986) investigated the synthesis, electrochemical polymerization, and properties of poly(2,5-di-(-2-thienyl)-pyrrole), a material showing electrical conductivity and solubility in certain solvents (McLeod et al., 1986).

  • Humidity Sensing Material : Kulkarni and Viswanath (2007) explored sulphonic acids doped poly(N-ethyl aniline) as a potential humidity sensing material with good electrical conductivity and thermal activated behavior (Kulkarni & Viswanath, 2007).

properties

IUPAC Name

2-thiophen-2-ylethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPRKWVEMYDPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193429
Record name 2-(2-Thienyl)ethyl toluene-p-sulphonate
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)ethyl toluene-p-sulphonate

CAS RN

40412-06-4
Record name 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate)
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Record name 2-Thiopheneethanol tosylate
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Record name 2-(2-Thienyl)ethyl toluene-p-sulphonate
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Record name 2-(2-thienyl)ethyl toluene-p-sulphonate
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Record name 2-THIOPHENEETHANOL TOSYLATE
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Synthesis routes and methods I

Procedure details

4-toluenesulfonyl chloride (162 g), toluene (363.3 g) and 2-(2-Thienyl)ethanol (104 g) are combined. Triethylamine (93 g) is added maintaining the temperature lower than 45° C. After 4 hrs, the mixture is washed with aqueous phosphoric acid, aqueous sodium hydroxide and then water. The organic phase is distilled off under vacuum. Isopropanol (314 g) and heptanes (365.9 g) are added. The batch is crystallized by cooling and isolated at −15° C. The crystals are filtered and washed with heptanes (175 mL). The crystals are then dried under vacuum at room temperature until a melting point of 30° C. is obtained.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
363.3 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Three
Quantity
93 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

8.32 kg (65 moles) of the 2-(2-thienyl)-ethanol obtained in 1. above are mixed with 12.68 kg (66.6 moles) paratoluene sulfonyl chloride and 6.8 kg (67.2 moles) triethylamine and with 63 liters diisopropyl ether at room temperature. After stirring during 70 hours, the reaction mixture is poured over 40 liters water. The organic phase is washed with carbonated water and then with pure water until neutral, after which it is dried over sodium sulfate. Evaporation of the solvent gives 16.62 g (Yield: 90.60%) 2-(2-thienyl)-ethyl paratoluene sulfonate.
Quantity
8.32 kg
Type
reactant
Reaction Step One
Quantity
12.68 kg
Type
reactant
Reaction Step Two
Quantity
6.8 kg
Type
reactant
Reaction Step Two
Quantity
63 L
Type
reactant
Reaction Step Two
Name
Quantity
40 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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